5-Chloro-7-fluoroquinoline
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Overview
Description
5-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-7-fluoroquinoline can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with ethyl 3-oxobutanoate in the presence of a base can lead to the formation of this compound.
Halogenation Reactions: Another approach involves the halogenation of quinoline derivatives. For instance, the fluorination of 5-chloroquinoline using a fluorinating agent such as Selectfluor can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms in the quinoline ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline oxides, and quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-7-fluoroquinoline has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceuticals, including antibacterial and antimalarial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Some derivatives of this compound are used as agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The incorporation of chlorine and fluorine atoms enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the chlorine atom, which affects its reactivity and applications.
5,7-Difluoroquinoline: Contains two fluorine atoms, leading to distinct chemical behavior compared to 5-chloro-7-fluoroquinoline.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
5-chloro-7-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOCSIKQRMRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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